5-(3-Methoxy-phenyl)-1H-pyrazin-2-one
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8(5-9)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQNPDDPKGJXJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CNC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587599 | |
| Record name | 5-(3-Methoxyphenyl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88066-90-4 | |
| Record name | 5-(3-Methoxyphenyl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Chemical Derivatization and Functionalization Strategies of the 2 1h Pyrazinone Scaffold
Functionalization at Specific Ring Positions (e.g., C3, C5, N1)
The reactivity of the 2(1H)-pyrazinone ring allows for selective modification at several key positions, most notably the nitrogen atom at position 1 (N1) and the carbon atoms at positions 3 (C3) and 5 (C5).
N1-Position: The N1 position is readily functionalized, primarily through N-arylation reactions. A prominent method is the Chan-Lam cross-coupling, which utilizes a copper catalyst to form a bond between the pyrazinone nitrogen and an arylboronic acid. acs.org This reaction can be performed in solution or adapted for solid-phase synthesis, allowing for the introduction of various aryl and heteroaryl groups at this position. acs.orgnih.gov
C3-Position: The C3 position is a common site for introducing diversity. Starting from a 3,5-dihalo-2(1H)-pyrazinone precursor, selective functionalization can be achieved. rsc.orgresearchgate.net Nucleophilic aromatic substitution (SNAr) reactions are frequently employed, where amines or other nucleophiles displace a halogen (typically chlorine) at the C3 position. researchgate.net Furthermore, microwave-enhanced transition metal-catalyzed reactions can be used to introduce a variety of substituents by taking advantage of an imidoyl chloride moiety formed during synthesis. acs.org
C5-Position: The C5 position, often bearing the primary aryl substituent in compounds like 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one, can also be a site for further modification. In syntheses starting with a 3,5-dihalogenated pyrazinone, the C5-halogen (often bromine) can be selectively replaced using palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net This allows for the introduction of different aryl or alkyl groups, providing a route to asymmetrically substituted pyrazinones. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions for Diversity Introduction (e.g., Suzuki-type reactions)
Metal-catalyzed cross-coupling reactions are indispensable tools for the derivatization of the pyrazinone scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgnih.gov These methods are crucial for building molecular diversity from halogenated pyrazinone intermediates.
The Suzuki-Miyaura coupling is one of the most widely used reactions in this context. rsc.org It typically involves the reaction of a halogenated pyrazinone (e.g., a 5-bromo- or 3-chloro-pyrazinone) with an aryl or heteroaryl boronic acid. researchgate.netnih.govmdpi.com The reaction is catalyzed by a palladium complex, such as Pd(OAc)₂ or PdCl₂(dppf), in the presence of a base. researchgate.netresearchgate.net This method has been successfully applied in both solution-phase and solid-phase syntheses to create libraries of 3,5-disubstituted 2(1H)-pyrazinones. researchgate.netuzh.ch
| Catalyst / Base | Reactants | Product Type | Yield (%) | Reference |
| PdCl₂(dppf) / Na₂CO₃ | 5-Bromo-3-substituted-2(1H)-pyrazinone + Arylboronic acid | 3,5-Disubstituted-2(1H)-pyrazinone | 8–99% | researchgate.net |
| Pd(OAc)₂ / K₃PO₄·7H₂O | 2-Chloropyrazine (B57796) + Phenylboronic acid | 2-Phenylpyrazine | 82% | researchgate.net |
| Pd(dppf)Cl₂ / Ag₂CO₃ | 5-Bromo-1,2,3-triazine + 4-tert-butylphenylboronic acid | 5-(4-tert-butylphenyl)-1,2,3-triazine | 81% | uzh.ch |
| Pd(PPh₃)₄ / K₃PO₄ | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide + Aryl boronic acids | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 37–72% | mdpi.com |
Other significant cross-coupling reactions include:
Stille Coupling: This reaction pairs a halogenated pyrazine (B50134) with an organostannane reagent, catalyzed by palladium, and is effective for creating C-C bonds. rsc.org
Sonogashira Coupling: This palladium-catalyzed reaction couples terminal alkynes with aryl halides, proving to be an excellent method for introducing alkynyl substituents onto the pyrazinone core. rsc.org
Liebeskind–Srogl Coupling: This reaction is particularly useful in orthogonal strategies on solid-phase, allowing for the functionalization of thioether-linked pyrazinones. acs.orgnih.gov
Intramolecular Cyclization Reactions and Annulation Strategies for Complex Architectures
Beyond simple substitution, the 2(1H)-pyrazinone scaffold serves as a foundational building block for constructing more complex, polycyclic heterocyclic systems. This is achieved through intramolecular cyclization and annulation strategies.
Intramolecular cyclization involves a reaction where a substituent on the pyrazinone ring folds back to react with another part of the same molecule, forming a new ring. For instance, pyrazinone derivatives with appropriately placed functional groups can undergo ring-closing reactions to form fused systems. researchgate.netnih.gov A notable example is the synthesis of the pyrazino[1,2-a]indole (B3349936) nucleus, which can be achieved through the intramolecular cyclization of 2-carbonyl-1-propargylindoles in the presence of ammonia (B1221849), where the pyrazinone ring is formed in the process. researchgate.net
Annulation strategies refer to the construction of a new ring onto the existing pyrazinone core. The inherent azadiene system within the pyrazinone ring can participate in cycloaddition reactions with various olefins and acetylenes. rsc.org These [4+2] cycloadditions, or Diels-Alder type reactions, provide a powerful route to fused heterocyclic architectures. semanticscholar.orgresearchgate.net Such strategies have been employed to synthesize complex natural product cores and other bioactive molecules. mdpi.comnih.gov
Solid-Phase Synthesis Approaches for High-Throughput Derivatization
Solid-phase synthesis is a powerful technology that facilitates the rapid production of large libraries of related compounds for high-throughput screening. acs.orgebrary.net This approach has been successfully adapted for the synthesis of diversely substituted 2(1H)-pyrazinones. nih.gov
The general strategy involves several key steps:
Anchoring: An initial building block, such as an amino acid, is attached to a solid support, commonly a resin like the Wang amide resin. acs.orgnih.gov
Ring Formation: The pyrazinone ring is constructed directly on the resin. One common method is based on the Strecker reaction, where a resin-bound amine reacts with an aldehyde and a cyanide source to form an α-aminonitrile. acs.orgrsc.org This intermediate is then cyclized with a reagent like oxalyl chloride to form the pyrazinone ring. acs.org
Derivatization: With the pyrazinone core attached to the solid support, various substituents can be introduced. For example, microwave-enhanced, metal-catalyzed cross-coupling reactions can be used to functionalize the C3 position. acs.org
Cleavage: Once all chemical modifications are complete, the final compound is cleaved from the solid support, often using an acid like trifluoroacetic acid (TFA). ebrary.net
This solid-phase approach allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin by filtration. ebrary.net It has been instrumental in generating libraries of 2(1H)-pyrazinone analogues for biological screening. acs.orgnih.gov
Biological and Pharmacological Investigations of 5 3 Methoxy Phenyl 1h Pyrazin 2 One and Pyrazinone Derivatives
Broad Spectrum of Biological Activities Associated with Pyrazinone Compounds
Pyrazinone derivatives are recognized for their diverse pharmacological profiles. The structural characteristics of the 2(1H)-pyrazinone core, featuring a nonaromatic, heterocyclic ring, make it a valuable motif for designing molecules that can interact with various biological targets. researchgate.net These compounds are found in nature, produced by organisms like fungi and bacteria, and have also been the focus of extensive synthetic efforts to create novel therapeutic agents. researchgate.netrsc.org The accumulated research highlights the role of pyrazinones as potent inhibitors of enzymes, modulators of cellular signaling pathways, and agents against infectious diseases, among other functions. rsc.orgacs.orgnih.gov
Pyrazinone derivatives have been identified as promising candidates for the development of novel anti-inflammatory drugs, primarily through the mechanism of kinase inhibition. Certain kinases, such as the p38α mitogen-activated protein (MAP) kinase, play a critical role in the inflammatory response. rsc.orgnih.gov The discovery of 3-amino-2(1H)-pyrazinones as a novel series of potent and selective p38α inhibitors underscores the potential of this scaffold in fighting inflammation. nih.govresearchgate.net Optimization of substituents on the pyrazinone core has led to compounds with significantly enhanced inhibitory potency. nih.gov Furthermore, fused pyrazine (B50134) systems, such as pyrazino[2,3-b]pyrazines, have been shown to treat inflammatory conditions by inhibiting the mTOR/PI3K/Akt signaling pathway, a key regulator of cellular processes including inflammation. medjrf.com
The pyrazinone scaffold is a key feature in the development of modern anticancer agents, particularly kinase inhibitors. researchgate.netnih.gov Protein kinases are crucial regulators of cell signaling pathways involved in cell proliferation and survival, and their dysregulation is a hallmark of many cancers. nih.gov The 2(1H)-pyrazinone heterocycle serves as an effective structural motif for designing ATP-competitive kinase inhibitors. researchgate.net
Research has led to the development of several pyrazinone-based compounds with significant cytotoxic activity against various human cancer cell lines. For instance, a fungicide containing a pyrazinone core demonstrated potent activity against human rhabdomyosarcoma cells. rsc.org Moreover, complex heterocyclic systems incorporating the pyrazine ring, such as dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines, have shown promising antiproliferative effects against breast (MCF-7) and lung (A549) cancer cell lines. semnan.ac.ir One derivative, in particular, exhibited IC₅₀ values comparable to the established anticancer drug sorafenib. semnan.ac.ir Fused pyrazino[2,3-b]pyrazines have also been developed as inhibitors of the mTOR pathway, a critical target in cancer therapy. medjrf.com
Table 1: Anticancer Activity of Selected Pyrazinone Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivative (8l) | MCF-7 (Breast) | 2.80 µM | semnan.ac.ir |
| Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine derivative (8l) | A549 (Lung) | 2.53 µM | semnan.ac.ir |
| Fungicide 12 (DuPont) | Human Rhabdomyosarcoma | Strong Activity | rsc.org |
The pyrazinone nucleus is a key component of various agents developed to combat infectious diseases caused by bacteria, viruses, and fungi. rsc.orgnih.gov
Antibacterial: Naturally occurring pyrazinones, such as Nannozinone A isolated from myxobacteria, have demonstrated antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Pyrazinones are also produced by the human pathogen Staphylococcus aureus, where they may play a role in its virulence and pathogenesis. acs.org
Antiviral: The pyrazinone scaffold has been exceptionally fruitful in the discovery of antiviral drugs. Favipiravir, a pyrazinone derivative, is an approved medication against various influenza viruses. rsc.org Synthetic pyrazinones have been designed as potent inhibitors of critical viral enzymes. A notable example is the development of 2(1H)-pyrazinone-based inhibitors of the hepatitis C virus (HCV) NS3 protease, which have shown efficacy against drug-resistant viral variants. nih.gov Other pyrazinone derivatives have been synthesized as analogues of acyclovir (B1169) for anti-herpes activity and as inhibitors of HIV reverse transcriptase and the influenza virus PB2 subunit. nih.govrsc.org
Antifungal: Fused heterocyclic systems containing the pyrazinone ring have shown significant antifungal properties. A series of novel pyrazino[2,1-a]isoquinoline derivatives exhibited potent activity against several fungal strains, with some compounds being more effective than the standard drug fluconazole. nih.gov Additionally, pyrazinoquinoxalines have been reported to possess moderate antifungal activity. nih.gov A patented fungicide developed by DuPont, which features a pyrazinone core, acts by disrupting tubulin polymerization in fungi. rsc.org
The pyrazinone structure has been successfully employed to create compounds that modulate targets within the central nervous system, showing potential for treating psychiatric disorders. A significant discovery in this area is BMS-764459, a pyrazinone derivative that acts as a potent antagonist of the corticotropin-releasing factor-1 (CRF1) receptor. rsc.org Since elevated levels of CRF are associated with depression and anxiety-related disorders, CRF1 receptor antagonists represent a promising therapeutic strategy for these conditions. rsc.org The development of BMS-764459 highlights the utility of the pyrazinone scaffold in designing CNS-active agents.
The pyrazinone ring is a privileged scaffold for designing inhibitors of a wide range of enzymes and receptors, demonstrating its versatility in targeting key proteins involved in various disease pathways. rsc.orgacs.org
Kinase Inhibitors: Pyrazinones have been extensively developed as kinase inhibitors. This includes allosteric inhibitors of Akt kinase and potent inhibitors of p38α MAP kinase , both of which are involved in cell signaling, proliferation, and inflammation. rsc.orgnih.gov Fused pyrazinones also act as mTOR kinase inhibitors . medjrf.com
Protease Inhibitors: The scaffold is effective in targeting proteases. Derivatives have been designed as potent inhibitors of thrombin (Factor IIa) , a key serine protease in the blood coagulation cascade, indicating their potential as anticoagulants. rsc.orggoogle.comacs.org Additionally, pyrazinones inhibit the HCV NS3 protease , a viral enzyme essential for hepatitis C replication. nih.gov
Reverse Transcriptase Inhibitors: In the field of antiviral research, pyrazinone derivatives have been developed that effectively inhibit reverse transcriptase , an enzyme crucial for the replication of retroviruses like HIV. rsc.org
Receptor Antagonists: Beyond enzyme inhibition, pyrazinones act as receptor antagonists. A notable example is the development of potent antagonists for the corticotropin-releasing factor-1 (CRF1) receptor , a target for anxiety and depression. rsc.org
Table 2: Enzyme and Receptor Targets of Pyrazinone Derivatives
| Compound Class/Example | Target | Therapeutic Application | Reference |
|---|---|---|---|
| 3-Amino-2(1H)-pyrazinones | p38α MAP Kinase | Anti-inflammatory | nih.govresearchgate.net |
| Pyrazino[2,3-b]pyrazines | mTOR Kinase | Anticancer, Anti-inflammatory | medjrf.com |
| 2(1H)-Pyrazinone derivatives | Akt Kinase | Anticancer | rsc.org |
| 2(1H)-Pyrazinone derivatives | HCV NS3 Protease | Antiviral (Hepatitis C) | nih.gov |
| Pyrazinone derivatives (e.g., 14a, 14b) | Thrombin | Anticoagulant | rsc.orggoogle.com |
| Pyrazinone derivative (13) | HIV Reverse Transcriptase | Antiviral (HIV) | rsc.org |
| BMS-764459 | CRF1 Receptor | Antidepressant, Anxiolytic | rsc.org |
Pyrazine-containing compounds have demonstrated significant utility in the management of cardiovascular conditions, particularly hypertension. nih.govdrugbank.com Amiloride, a pyrazine derivative, is a well-established drug used to treat hypertension and congestive heart failure. drugbank.com
Further research into this class led to the development of Pyrazinoylguanidine (PZG), an analog of amiloride. In clinical studies involving subjects with mild to moderate hypertension, PZG effectively reduced both systolic and diastolic blood pressure. nih.gov This compound offers a promising profile for managing hypertension, highlighting the continued importance of the pyrazine scaffold in developing new cardiovascular therapies. nih.gov
In Vitro Biological Activity Assessments (e.g., Cell-based Assays, Biochemical Assays)
The pyrazinone scaffold is a key feature in a variety of biologically active molecules. In vitro studies, including biochemical and cell-based assays, have been crucial in identifying and characterizing the activity of pyrazinone derivatives against various molecular targets. These compounds have shown potential as inhibitors of enzymes like kinases and phosphatases, which are pivotal in cell signaling pathways.
For instance, a series of 3-amino-2(1H)-pyrazinone derivatives were developed and evaluated as potential inhibitors of p38α mitogen-activated protein (MAP) kinase, an enzyme involved in regulating the production of pro-inflammatory cytokines. Structure-activity relationship (SAR) studies led to the identification of potent inhibitors. Similarly, other pyrazine-based compounds have been designed as allosteric inhibitors of the SHP2 protein, a member of the protein tyrosine phosphatase family that is linked to cancer cell proliferation and survival. nih.govresearchgate.net In one study, structure-based design led to the synthesis of pyrazine compounds that were evaluated for their cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net
The tables below summarize representative in vitro activity for selected pyrazinone derivatives against specific molecular targets.
Table 1: In Vitro Activity of a 3-Amino-2(1H)-Pyrazinone Derivative as a p38α MAP Kinase Inhibitor (Data represents an example of a pyrazinone derivative, not the title compound)
| Compound | Target | Assay Type | Result (IC₅₀) |
|---|---|---|---|
| Pyrazinone Derivative 15 | p38α MAP Kinase | Biochemical Assay | 0.0008 µM |
| Pyrazinone Derivative 15 | LPS-induced TNFα release | Whole Blood Assay | 0.033 µM |
Table 2: In Vitro Cytotoxicity of a Pyrazine-Based SHP2 Inhibitor (Data represents an example of a pyrazinone derivative, not the title compound)
| Compound | Cell Line | Assay Type | Result (IC₅₀) |
|---|---|---|---|
| Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride | HCT116 (Colon Cancer) | Cytotoxicity Assay | 4.8 µM nih.gov |
| Methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 13.5 µM nih.gov |
Other studies have explored pyrazinone derivatives for different activities. A series of 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones, which contain a fused pyrazine system, were evaluated for their antiproliferative effects against several human cancer cell lines, with some compounds showing potent activity. acs.org Another investigation focused on 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, assessing their antibacterial and antifungal activities. nih.gov
In Vivo Pharmacological Evaluations and Efficacy Studies
Following promising in vitro results, select pyrazinone derivatives have been advanced to in vivo studies to assess their pharmacological properties and efficacy in animal models. These studies are critical for understanding how the compounds behave in a complex biological system.
For example, the potent 3-amino-2(1H)-pyrazinone p38α inhibitor (compound 15 from section 4.2) was evaluated in an in vivo model to determine its suitability for inhaled administration for diseases like Chronic Obstructive Pulmonary Disease (COPD). The study demonstrated that the compound possessed properties suitable for this route of administration. Another study on trisubstituted 1,3,5-triazines, a related class of nitrogen heterocycles, identified a histamine (B1213489) H4 receptor antagonist that showed anti-inflammatory and analgesic effects in a carrageenan-induced inflammatory pain model in animals. mdpi.com
The table below presents in vivo data for a representative pyrazinone derivative.
Structure Activity Relationship Sar Studies and Molecular Design of Pyrazinone Derivatives
Impact of Substituent Variations on Biological Potency and Selectivity
The biological potency and selectivity of pyrazinone derivatives are exquisitely sensitive to the nature and position of substituents on both the pyrazinone core and its appended aryl rings. Research on related heterocyclic systems provides valuable insights into how these variations can be leveraged.
The 2(1H)-pyrazinone heterocycle is a recognized motif that can satisfy the structural requirements for ATP-competitive inhibition of kinases. researchgate.net The strategic placement of substituents allows for the modulation of inhibitory activity and selectivity. For instance, in the development of pyrazolo[3,4-d]pyrimidine derivatives as multikinase inhibitors, the initial hit compound featured a 3-methoxyphenyl (B12655295) urea (B33335) moiety. nih.gov Subsequent SAR studies revealed that modifications to this phenylurea portion significantly impacted potency against kinases like FLT3 and VEGFR2. nih.gov
In a series of 2,6-disubstituted pyrazines designed as CSNK2A inhibitors, the substituent at the 6-position of the pyrazine (B50134) ring was critical for selectivity. While a 6-isopropylaminoindazole substituent led to potent dual inhibition of CSNK2A and PIM3, replacing it with an ortho-methoxy aniline (B41778), a bioisostere, improved the kinome-wide selectivity for CSNK2A. nih.gov This highlights the profound impact of subtle electronic and steric changes on the interaction with the target protein. For example, a 3-methoxy analogue in one series was found to be inactive, demonstrating the fine-tuning required for optimal activity. nih.gov
The position of the substituent on the phenyl ring is also a determining factor. Studies on factor Xa inhibitors with a phenyllactam scaffold indicated that substitution at the para-position of the phenyl ring was most effective, with the order of inhibitory activity being chlorine > methoxy (B1213986) > fluorine. nih.gov This suggests that both electronic effects and the volume of the substituent play a role in the interaction with the S1 pocket of the enzyme.
Interactive Table: Impact of Substituent Variation on Kinase Inhibition
| Compound/Scaffold | Substituent Variation | Target Kinase(s) | Effect on Potency/Selectivity | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 3-methoxyphenyl urea modification | FLT3, VEGFR2 | Significantly impacted potency. | nih.gov |
| 2,6-disubstituted pyrazine | 6-isopropoxyindole vs. ortho-methoxy aniline | CSNK2A, PIM3 | ortho-methoxy aniline improved selectivity for CSNK2A. | nih.gov |
| 2,6-disubstituted pyrazine | 3-methoxy on benzoic acid | CSNK2A | Inactive. | nih.gov |
Design Principles for Optimizing Pyrazinone Bioactivity
The optimization of pyrazinone bioactivity is guided by several key design principles, primarily centered around structure-based drug design and the modulation of physicochemical properties.
A fundamental principle is the use of the pyrazinone scaffold as an ATP mimetic for kinase inhibition. researchgate.net This involves designing molecules that can fit into the ATP-binding pocket of kinases, forming crucial hydrogen bonds and hydrophobic interactions. The design of 3,5- and 3,6-disubstituted 2(1H)-pyrazinones has been successfully employed to create libraries of potential kinase inhibitors. researchgate.net
Structure-based design is another powerful tool. For instance, in the development of pyrazinone inhibitors for the TF/VIIa complex, substituents were designed to create additional interactions with residues in a "side pocket" of the enzyme, such as Lys192 and Gly216. nih.gov This approach offers a pathway to enhance both potency and selectivity.
Furthermore, the physicochemical properties of the designed compounds are critical for their biological activity. The introduction of substituents is often guided by calculations of properties such as solubility. researchgate.net For example, replacing a hydrophobic phenyl ring with a more polar heterocycle like pyrazole (B372694) has been shown to improve potency in certain kinase inhibitors. nih.gov
Ligand-Target Interactions and Binding Site Analysis
Understanding the specific interactions between a ligand and its target protein at the molecular level is crucial for rational drug design. Molecular docking and X-ray crystallography studies have shed light on the binding modes of pyrazinone and related derivatives.
In the context of kinase inhibition, the pyrazinone scaffold is proposed to align within the ATP-binding site, with its substituents projecting into specific pockets to confer selectivity. researchgate.net For example, in the binding of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives to Trk kinases, the carboxamide moiety at the third position was found to significantly enhance inhibition. mdpi.com
Docking studies of pyrazole derivatives with various protein kinases, such as VEGFR-2, Aurora A, and CDK2, have revealed that these ligands can dock deeply within the binding pocket, forming key hydrogen bonds. nih.gov Specifically, a derivative containing a 4-methoxyphenyl (B3050149) group showed a minimum binding energy of -8.57 kJ/mol with Aurora A, indicating a favorable interaction. nih.gov
In the case of coagulation factor Xa, the binding site is well-characterized. The S4 aryl-binding domain of the factor Xa active site is a key region for interaction. nih.gov The design of inhibitors often involves moieties that can form favorable interactions within this pocket. For instance, a three-dimensional model of the FVa structure, a cofactor for FXa, has delineated a continuous surface on the A2 domain that serves as an extended FXa binding surface. nih.gov
Strategic Derivatization for Enhanced Pharmacological Profiles and Reduced Off-Target Effects
Strategic derivatization is a key step in lead optimization, aiming to improve pharmacological properties such as potency, selectivity, and pharmacokinetic profiles, while minimizing off-target effects.
One common strategy involves the introduction of moieties that can improve cell permeability and oral bioavailability. In the development of adenosine (B11128) kinase inhibitors, a range of non-polar substituents at the 5-position of pyridopyrimidines were found to potently inhibit the enzyme, with a narrower set of analogues showing enhanced cell penetration. nih.gov
Strategic derivatization can be employed to mitigate these off-target activities. As seen with the CSNK2A inhibitors, the replacement of an indole (B1671886) group with an ortho-methoxy aniline led to improved kinome-wide selectivity. nih.gov This demonstrates that careful bioisosteric replacements can steer the compound away from unintended targets. Similarly, engineering multiple platelet-binding sites into a factor Xa inhibitor was shown to enhance its targeting to activated platelets, thereby potentially reducing systemic bleeding risks. nih.gov
Interactive Table: Strategic Derivatization and its Effects
| Parent Scaffold | Derivatization Strategy | Desired Outcome | Observed Effect | Reference |
|---|---|---|---|---|
| Pyridopyrimidine | Introduction of non-polar substituents at C5 | Enhanced cell permeability | Improved inhibition in intact cells. | nih.gov |
| 2,6-disubstituted pyrazine | Replacement of indole with ortho-methoxy aniline | Improved kinase selectivity | Enhanced kinome-wide selectivity for CSNK2A. | nih.gov |
| Factor Xa inhibitor (AcAP5) | Engineering of multiple RGD motifs | Enhanced platelet targeting | Improved delivery to activated platelets. | nih.gov |
Computational Approaches in Pyrazinone Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of potential drug candidates and in screening virtual libraries of compounds against a specific biological target.
For pyrazinone derivatives, molecular docking studies have been crucial in identifying key interactions with various protein targets. For instance, in studies of pyrazinone derivatives as potential inhibitors of enzymes like phosphodiesterase type 5 (PDE5) or kinases, docking simulations reveal the precise binding pocket and the amino acid residues involved in the interaction. nih.gov Research on related heterocyclic compounds, such as pyrazole (B372694) derivatives, has also demonstrated the utility of docking in identifying potential inhibitors for targets like receptor tyrosine kinases and protein kinases. researchgate.net
In the context of 5-(3-methoxy-phenyl)-1H-pyrazin-2-one, molecular docking would be employed to predict its binding affinity and pose within a target active site. The methoxy (B1213986) group on the phenyl ring and the pyrazinone core would be analyzed for their potential to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with the protein's residues. For example, studies on pyrazinone derivatives have highlighted the importance of hydrophobic forces and π-π stacking with phenylalanine residues in the binding to PDE5. nih.gov Similarly, docking of 1,2,4-triazole (B32235) derivatives, which share structural similarities, has been used to identify potential inhibitors of focal adhesion kinase (FAK). researchgate.net
A hypothetical molecular docking summary for this compound against a kinase target is presented below, illustrating the type of data generated from such a study.
| Parameter | Value/Description |
| Target Protein | Example Kinase (e.g., PI3Kα) |
| PDB ID | e.g., 2W1G |
| Binding Energy (kcal/mol) | -8.5 |
| Key Interacting Residues | VAL851, LYS802, ASP933 |
| Types of Interactions | Hydrogen bond with the pyrazinone NH; π-π stacking with the phenyl ring; Hydrophobic interaction with the methoxy group. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
QSAR studies on pyrazinone and related pyridazinone derivatives have been successfully used to develop models that predict their inhibitory activities. nih.govresearchgate.net For a series of 122 pyrazinone derivatives targeting PDE5, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) resulted in a statistically significant model with good predictive ability. nih.gov The model indicated that bulky, electropositive, and hydrophobic substituents at certain positions could enhance biological activity, while electronegative and hydrophilic substitutions around the 5- and 6-positions of the pyrazinone ring were also favorable. nih.gov
For this compound, a QSAR analysis would involve synthesizing a series of analogues with variations in the substituents on the phenyl and pyrazinone rings. The biological activity of these compounds would then be correlated with various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). The resulting QSAR model could predict the optimal substitutions to improve the desired activity.
An example of the statistical results from a hypothetical QSAR study on pyrazinone derivatives is shown in the table below.
| QSAR Model | Statistical Parameter | Value |
| CoMFA | q² (cross-validated r²) | 0.584 |
| r² (non-cross-validated r²) | 0.884 | |
| Predictive r² | 0.817 | |
| CoMSIA | q² (cross-validated r²) | 0.612 |
| r² (non-cross-validated r²) | 0.901 | |
| Predictive r² | 0.833 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. In drug discovery, MD simulations are used to study the conformational changes of proteins and ligands upon binding, the stability of the protein-ligand complex, and the dynamics of the binding process.
MD simulations have been applied to study the binding of pyrazinone and pyrazoline derivatives to their protein targets. nih.govmdpi.com These simulations can reveal the stability of the interactions predicted by molecular docking and provide insights into the flexibility of the ligand in the binding pocket. For example, a study on pyrazoline derivatives as monoamine oxidase-B inhibitors used MD simulations to analyze the trajectory and residual motion of the ligand within the active site, confirming a stable binding. mdpi.com In another study on pyrazole-containing imide derivatives, MD simulations helped to explore the most likely binding mode with the target protein Hsp90α. nih.govresearchgate.net
For this compound, an MD simulation would start with the docked complex of the compound and its target protein. The simulation would then track the atomic movements over a period of nanoseconds, allowing for the analysis of the stability of key hydrogen bonds and other interactions. The root mean square deviation (RMSD) of the ligand and protein backbone would be calculated to assess the stability of the complex over time.
A table summarizing typical outputs from an MD simulation is provided below.
| Simulation Parameter | Description | Example Finding |
| Simulation Time | Total duration of the simulation. | 100 ns |
| Ligand RMSD | Root Mean Square Deviation of the ligand's atoms from the initial docked pose. | Stable fluctuation around 0.2 nm, indicating stable binding. |
| Protein RMSD | Root Mean Square Deviation of the protein's backbone atoms. | Plateaued after 20 ns, indicating protein stability. |
| Interaction Stability | Persistence of key hydrogen bonds and hydrophobic contacts over time. | Key hydrogen bond with ASP933 maintained for >90% of the simulation time. |
De Novo Drug Design and Virtual Screening Applications
De novo drug design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific protein binding site. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target.
The pyrazinone scaffold is considered a valuable motif for the design of kinase inhibitors. researchgate.net Rational drug design strategies, such as scaffold replacement and heterozygous strategies, have been used to design novel pyrazin-2(1H)-one derivatives as dual PI3K and HDAC inhibitors. nih.gov These approaches often start with a known ligand or a pharmacophore model and computationally generate new molecules with improved properties. Virtual screening campaigns can then be used to filter large compound databases to find molecules containing the pyrazinone core that are predicted to be active against a target of interest.
In the case of this compound, de novo design algorithms could be used to generate novel derivatives with potentially enhanced activity or selectivity. Starting with the structure of this compound docked into a target's active site, these programs could suggest modifications, such as adding or replacing functional groups, to optimize the interactions. Virtual screening could be used to search for other commercially available or synthetically accessible pyrazinone-containing compounds that might have similar or better activity.
A summary of a hypothetical virtual screening workflow is presented below.
| Step | Description | Example Outcome |
| Library Preparation | A large database of chemical compounds is prepared for screening. | A library of 1 million commercially available compounds. |
| Pharmacophore Filtering | A pharmacophore model based on the key features of this compound is used to filter the library. | 10,000 compounds matching the pharmacophore model. |
| Molecular Docking | The filtered compounds are docked into the target protein's active site. | 500 compounds with a docking score better than -8.0 kcal/mol. |
| ADMET Prediction | The top-scoring compounds are evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. | 50 compounds with favorable predicted ADMET profiles selected for experimental testing. |
Emerging Research Directions and Future Perspectives for 5 3 Methoxy Phenyl 1h Pyrazin 2 One Research
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
The synthesis of 2(1H)-pyrazinones is a well-established field, with numerous methods developed since the early 20th century. rsc.org A common and versatile approach involves the one-pot condensation of α-amino acid amides with 1,2-dicarbonyl compounds. rsc.org For 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one, this would likely involve the reaction of an appropriate α-amino acid amide with a 3-methoxyphenyl-substituted glyoxal (B1671930) derivative.
Future research in this area should focus on developing more efficient and sustainable synthetic methodologies. This includes the exploration of:
Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of other pyrazinone derivatives.
Flow chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher purity products and easier scalability.
Green catalysts: The use of environmentally benign catalysts, such as solid acid catalysts or biocatalysts, can reduce the environmental impact of the synthesis.
One-pot multi-component reactions: Designing novel multi-component reactions that allow for the assembly of the this compound core in a single step from readily available starting materials would significantly improve efficiency. rsc.org
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Conventional Condensation | Well-established, versatile | Often requires harsh conditions, may have moderate yields |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Specialized equipment required, scalability can be a challenge |
| Flow Chemistry | Precise control, high purity, scalable | Higher initial setup cost |
| Green Catalysis | Reduced environmental impact, reusability of catalysts | Catalyst development and optimization needed |
| Multi-component Reactions | High atom economy, operational simplicity | Requires careful design and optimization of reaction conditions |
Exploration of New Biological Targets and Therapeutic Applications
Pyrazinone derivatives have been identified as inhibitors of a wide range of biological targets, leading to diverse therapeutic applications. mdpi.comnih.gov Based on the activities of structurally related compounds, this compound could be investigated for several therapeutic uses.
Potential Therapeutic Applications:
Anticancer Activity: Many pyrazinone-containing molecules exhibit potent anticancer activity by targeting various signaling pathways involved in cell proliferation and survival. mdpi.com Future studies could screen this compound against a panel of cancer cell lines to determine its potential as an anticancer agent.
Anti-inflammatory Effects: Pyrazinone derivatives have been reported to possess anti-inflammatory properties. mdpi.com Investigations into the ability of this compound to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines, would be a valuable research direction.
Antibacterial and Antifungal Activity: The pyrazinone scaffold is present in natural products with antimicrobial properties. mdpi.com Screening this compound against a range of pathogenic bacteria and fungi could reveal novel antimicrobial leads.
Antiviral Potential: The approved antiviral drug Favipiravir contains a pyrazinone core, highlighting the potential of this scaffold in antiviral drug discovery. rsc.org Evaluating the activity of this compound against various viruses is a logical next step.
Enzyme Inhibition: Pyrazinones have been shown to inhibit various enzymes, including kinases and proteases. nih.gov The 3-methoxyphenyl (B12655295) substituent could confer selectivity for specific enzyme binding pockets.
A table summarizing potential biological targets is provided below:
| Potential Biological Target | Therapeutic Area | Rationale based on Related Compounds |
| Kinases (e.g., Akt, PIM) rsc.orgnih.gov | Oncology | Inhibition of key signaling pathways in cancer |
| Proteases | Infectious Diseases, Oncology | Essential for pathogen survival and cancer progression |
| Cyclooxygenase (COX) Enzymes | Inflammation, Pain | Known targets for anti-inflammatory drugs |
| Viral Polymerases rsc.org | Infectious Diseases | Crucial for viral replication |
| Corticotropin-Releasing Factor 1 Receptor (CRF1R) rsc.org | Anxiety, Depression | Modulation of the stress response |
Integration of Advanced Screening Technologies in Pyrazinone Drug Discovery
To efficiently explore the therapeutic potential of this compound and its future derivatives, the integration of advanced screening technologies is crucial.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against specific biological targets. Once a library of this compound analogs is synthesized, HTS can be employed to quickly identify hit compounds with desired activities.
Virtual Screening and Molecular Docking: Computational methods can be used to predict the binding affinity of this compound to various protein targets. This in silico approach can help prioritize which biological targets to investigate experimentally, saving time and resources.
Fragment-Based Drug Discovery (FBDD): This technique involves screening smaller chemical fragments for weak binding to a target. The 3-methoxyphenyl and pyrazinone moieties of the title compound could be considered as fragments for building more potent and selective inhibitors.
Phenotypic Screening: Instead of targeting a specific protein, phenotypic screening assesses the effect of a compound on the phenotype of a cell or organism. This approach can uncover novel mechanisms of action and unexpected therapeutic applications for this compound.
Translational Research from Preclinical Findings to Clinical Potential
Should promising preclinical data emerge for this compound, a clear path for translational research will be necessary to move from the laboratory to potential clinical applications. Key stages in this process would include:
Lead Optimization: Modifying the structure of this compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).
In Vivo Efficacy Studies: Testing the optimized lead compounds in animal models of the target disease to demonstrate their therapeutic effect in a living organism.
Pharmacokinetic and Toxicological Profiling: Thoroughly evaluating the safety profile and how the compound is processed by the body to ensure it is suitable for human trials.
Biomarker Development: Identifying measurable indicators (biomarkers) that can be used to monitor the drug's effect in clinical trials.
Investigation of Pyrazinone Derivatives as Signaling Molecules and Virulence Factors
Beyond direct therapeutic applications, pyrazinone derivatives are known to play crucial roles in microbial communication and pathogenesis.
Quorum Sensing: Some pyrazinones act as signaling molecules in bacterial quorum sensing, a process that regulates gene expression in response to population density. nih.gov Investigating whether this compound or its derivatives can interfere with quorum sensing pathways could lead to novel anti-virulence strategies that disarm bacteria without killing them, potentially reducing the development of antibiotic resistance.
Virulence Factor Regulation: Pyrazinones have been implicated in the regulation of virulence factors in pathogenic bacteria. nih.gov Research could explore if this compound can modulate the expression of toxins, adhesion factors, or other virulence determinants in clinically relevant pathogens.
The exploration of these research avenues holds the potential to unlock the full therapeutic and scientific value of this compound and the broader class of pyrazinone compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most efficient for constructing the pyrazin-2-one core in 5-(3-Methoxy-phenyl)-1H-pyrazin-2-one?
- The Ugi multicomponent reaction is a highly efficient strategy for assembling pyrazin-2-one frameworks. This method utilizes readily available commercial reagents, achieves high bond-forming efficiency, and ensures structural diversity through skeletal, functional, and stereochemical variability. Key steps include the condensation of amines, carbonyl compounds, and isocyanides, followed by cyclization to form the pyrazinone ring .
- Alternative approaches involve cyclocondensation of β-keto amides or oxidative ring-closing reactions, though these may require harsher conditions and yield lower step economy compared to the Ugi method.
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : - and -NMR are critical for confirming the substitution pattern of the methoxyphenyl group and pyrazinone ring. Aromatic protons typically resonate between δ 6.8–7.5 ppm, while the pyrazinone carbonyl appears near δ 160–165 ppm in -NMR .
- IR Spectroscopy : The carbonyl stretch (C=O) of the pyrazinone ring is observed at ~1650–1700 cm, and the methoxy group (C-O) appears near 1250 cm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns to validate the structure .
Q. How does the 3-methoxyphenyl substituent influence the compound's reactivity?
- The electron-donating methoxy group enhances the stability of the aromatic ring via resonance, directing electrophilic substitution to the para position. This substituent also increases solubility in polar solvents (e.g., DMSO, methanol), which is advantageous for reaction monitoring and purification .
Advanced Research Questions
Q. How can researchers optimize regioselectivity in functionalizing pyrazinone derivatives like this compound?
- Regioselectivity is influenced by the electronic and steric effects of the methoxyphenyl group. For example:
- Electrophilic Aromatic Substitution : The methoxy group directs substitution to the para position of the phenyl ring, while the pyrazinone nitrogen atoms activate specific sites for alkylation or acylation .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids can modify the phenyl ring, requiring palladium catalysts (e.g., Pd(PPh)) and mild bases (e.g., NaCO) .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Cross-Validation : Combine multiple techniques (e.g., 2D NMR such as COSY and HSQC) to confirm connectivity. For instance, X-ray crystallography can unambiguously resolve ambiguities in NOESY or HMBC correlations .
- Computational Chemistry : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values to validate proposed structures .
Q. How can mechanistic insights improve the synthesis of pyrazinone analogs?
- Intermediate Trapping : Use in-situ monitoring (e.g., -NMR for fluorinated intermediates) to identify rate-limiting steps, such as imine formation in Ugi reactions .
- Kinetic Studies : Vary reaction parameters (temperature, solvent polarity) to optimize cyclization efficiency. For example, polar aprotic solvents (e.g., DMF) accelerate ring closure by stabilizing transition states .
Q. What are the challenges in scaling up pyrazinone synthesis, and how are they addressed?
- Purification Issues : Column chromatography may be impractical for large batches. Alternative methods include recrystallization (e.g., using ethanol/water mixtures) or leveraging solubility differences via pH adjustment .
- Byproduct Formation : Optimize stoichiometry to minimize side reactions. For example, excess isocyanide in Ugi reactions reduces dimerization byproducts .
Data Contradiction Analysis
Q. How should conflicting data on synthetic yields or purity be reconciled?
- Reproducibility Checks : Ensure consistent reagent quality (e.g., anhydrous solvents, freshly distilled amines). Variations in commercial isocyanide purity can reduce yields by 10–15% .
- Analytical Harmonization : Use standardized protocols (e.g., HPLC with UV detection at 254 nm) to compare purity across studies. Discrepancies in melting points (e.g., ±2°C) may arise from polymorphic forms, requiring DSC analysis .
Methodological Resources
- Synthetic Protocols : Reference Azuaje et al. (2013) for step-by-step Ugi reaction guidelines .
- Crystallography : Consult Fun et al. (2011) for X-ray structure determination of pyrazoline analogs .
- Analytical Standards : Use Kanto Reagents’ catalogs for high-purity starting materials and spectroscopic reference compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
